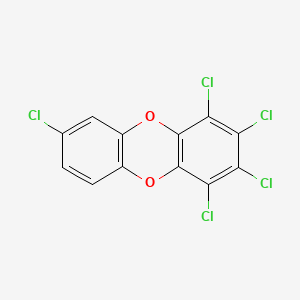

1,2,3,4,7-Pentachlorodibenzo-P-dioxin

概要

説明

1,2,3,4,7-Pentachlorodibenzo-P-dioxin: is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . This compound is one of the 75 chlorinated dibenzo-p-dioxin congeners, characterized by the presence of five chlorine atoms attached to the dibenzo-p-dioxin skeleton .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is often carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced as an unintentional by-product during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .

化学反応の分析

Types of Reactions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting Agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated products .

科学的研究の応用

Environmental Monitoring and Analysis

Detection and Quantification

P5CDD is often analyzed in environmental samples to assess contamination levels. The U.S. Environmental Protection Agency (EPA) has established methods for the detection of PCDDs, including P5CDD, in various matrices such as water, soil, and sludge. Method 8280B utilizes high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) for accurate quantification at part-per-trillion levels in water and part-per-billion levels in sediments . This method is crucial for monitoring environmental pollution and ensuring compliance with regulatory standards.

Case Studies in Aquatic Ecosystems

Research has demonstrated the impact of P5CDD on aquatic ecosystems. A study involving small-pond mesocosms revealed that the method of introducing P5CDD significantly affected its distribution within the ecosystem. When introduced via surface spray, higher concentrations were found in surface microlayers compared to sediment slurry inputs . This highlights the importance of understanding input pathways in assessing ecological risks associated with P5CDD.

Biodegradation Studies

Microbial Catabolism

Biodegradation studies have shown that certain bacteria can metabolize P5CDD. For instance, Sphingomonas wittichii RW1 has been identified as capable of degrading hexachlorinated dioxins but showed limited ability to transform P5CDD under aerobic conditions . Understanding microbial interactions with P5CDD can inform bioremediation strategies aimed at reducing environmental contamination.

Toxicological Research

Toxicity Assessment

The toxicity of P5CDD is evaluated using Toxic Equivalence Factors (TEFs), which allow for the normalization of its effects relative to more toxic congeners like 2,3,7,8-TCDD. This approach aids in risk assessment and regulatory compliance by providing a framework for comparing the toxicological significance of various dioxin congeners .

Human Health Studies

Research has also focused on human exposure to dioxins, including P5CDD. For example, the University of Michigan Dioxin Exposure Study investigated serum concentrations of various dioxin congeners among individuals with no known occupational exposure. Findings indicated that even without direct exposure sources, individuals could have detectable levels of dioxins due to environmental contamination . Such studies are critical in understanding the health implications of chronic exposure to dioxins.

Regulatory Implications

Environmental Guidelines

P5CDD's persistence and potential toxicity have led to its inclusion in various environmental regulations aimed at controlling dioxin emissions. The Stockholm Convention on Persistent Organic Pollutants categorizes PCDDs as substances requiring stringent management due to their harmful effects on human health and the environment .

Summary Table: Applications of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Environmental Monitoring | Detection and quantification in water and soil samples | EPA Method 8280B for analysis |

| Aquatic Ecosystem Studies | Impact on distribution based on input methods | Higher surface concentrations from spray inputs |

| Biodegradation Research | Microbial degradation capabilities | Limited transformation by Sphingomonas wittichii |

| Toxicological Assessment | Use of TEFs for risk assessment | Normalization against 2,3,7,8-TCDD |

| Human Health Studies | Investigation of serum concentrations in exposed populations | Detectable levels found without direct exposure |

| Regulatory Framework | Inclusion in international agreements like the Stockholm Convention | Focus on persistent organic pollutants |

作用機序

1,2,3,4,7-Pentachlorodibenzo-P-dioxin exerts its effects through the activation of the aryl hydrocarbon receptor (AHR)This binding activates the transcription of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . The activation of these genes leads to various biochemical and toxic effects, including disruption of cell-cycle regulation and induction of oxidative stress .

類似化合物との比較

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and similar mechanism of action involving AHR activation.

1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another congener with similar toxicological properties.

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: A higher chlorinated congener with lower toxicity compared to TCDD.

Uniqueness: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental persistence. Its intermediate level of chlorination makes it less toxic than TCDD but still a significant environmental pollutant .

生物活性

1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PeCDD) is a member of the dioxin family, known for its environmental persistence and potential toxicity. This compound is structurally related to other polychlorinated dibenzo-p-dioxins (PCDDs), particularly 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is recognized as one of the most toxic dioxins. Understanding the biological activity of PeCDD is crucial for evaluating its risk to human health and the environment.

Toxicological Profile

PeCDD exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of dioxins. The following table summarizes the Toxic Equivalency Factors (TEFs) and Relative Potency (REP) values for PeCDD compared to TCDD:

| Compound | TEF | REP |

|---|---|---|

| 1,2,3,4,7-PeCDD | 0.004 | 0.020 |

| 2,3,7,8-TCDD | 1.0 | 1.0 |

These values indicate that PeCDD has significantly lower toxicity than TCDD but may still pose risks under certain exposure conditions .

PeCDD's biological effects are largely mediated through AhR activation. Upon binding to AhR, PeCDD initiates a cascade of gene expression changes that can lead to various toxicological outcomes such as immunotoxicity, developmental issues, and carcinogenicity. Studies have shown that PeCDD can impair immune function in animal models at low doses .

Case Studies

Research has documented several case studies highlighting the effects of PeCDD exposure:

- Immunotoxicity in Mice : A study demonstrated that female B6C3F1 mice exposed to PeCDD exhibited increased susceptibility to infections following exposure to doses as low as 0.01 µg/kg/day. The study highlighted significant mortality rates in infected mice compared to controls .

- Developmental Effects : In another investigation involving pregnant rats, exposure to PeCDD resulted in developmental delays in offspring. These findings suggest that even low-level exposure during critical developmental windows can have lasting impacts on health .

- Endocrine Disruption : Research indicates that PeCDD can disrupt endocrine function by altering hormone levels and receptor activity, which may contribute to reproductive health issues .

Environmental Persistence and Exposure

PeCDD is known for its environmental stability and bioaccumulation potential. It can persist in soil and sediments for extended periods due to its resistance to degradation processes. Human exposure primarily occurs through dietary intake of contaminated food sources such as fish and meat products.

特性

IUPAC Name |

1,2,3,4,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGAZFESPEMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074041 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-61-7 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?

A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.

Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?

A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。